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SELECT-1 Trial Efficacy and Safety Overview

Selumetinib + Placebo + Hazard Ratio (HR) or
Outcome Measure .

Docetaxel (n=254) Docetaxel (n=256) Difference
Progression-Free 3.9 months [1] 2.8 months [1] HR: 0.93 (95% CI: 0.77-
Survival (PFS) 1.12); P=0.44 [1]
Overall Survival (OS) 8.7 months [1] 7.9 months [1] HR: 1.05 (95% CI: 0.85-

1.30); P=0.64 [1]

Objective Response 20.1% [1] 13.7% [1] Odds Ratio: 1.61 (95% CI:
Rate (ORR) 1.00-2.62); P=0.05 [1]
Grade 3 or Higher 67% [1] 45% [1] Difference: 22% [1]

Adverse Events

Detailed Experimental Protocols

To help you evaluate the strength of this evidence, here are the methodologies used in the SELECT-1 trial.
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e Study Design: SELECT-1 was a multinational, randomized, double-blind, placebo-controlled
Phase lll study conducted across 202 sites in 25 countries [1] [2].

e Patient Population: The trial enrolled 510 patients with KRAS mutation-positive, locally advanced
or metastatic (Stage IlIB-IV) NSCLC who had disease progression after first-line anticancer therapy
[1]1 3] [2].

¢ Intervention: Patients were randomized 1:1 to receive either:

o Selumetinib (75 mg twice daily orally) + Docetaxel (75 mg/m? IV on Day 1 of a 21-day
cycle) [3] [2].
o Placebo (orally) + Docetaxel (75 mg/m2 IV on Day 1) [3] [2].
o All patients received pegylated G-CSF (pegfilgrastim) support to manage neutropenia risk [3].
¢ Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS) according to RECIST
1.1 [1] [2].

e Secondary Endpoints: Included Overall Survival (OS), Objective Response Rate (ORR), Duration of
Response (DoR), and safety/tolerability [1] [2].

¢ Statistical Analysis: PFS and OS were analyzed using a Cox proportional hazards model. The study
was designed to have 80% power to detect a significant difference in PFS, assuming a hazard ratio of
0.6 [4].

Mechanism of Action and Signaling Pathway

Selumetinib is an oral, potent, and highly selective allosteric inhibitor of MEK1/2 (Mitogen-Activated
Protein Kinase Kinase). It targets the RAS-RAF-MEK-ERK signaling pathway, a key downstream effector
of oncogenic KRAS [4] [5].

The following diagram illustrates this pathway and the drug's mechanism.
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Key Interpretation of Trial Results

¢ Primary Endpoint Not Met: The addition of selumetinib to docetaxel did not result in a
statistically significant improvement in PFS (HR 0.93, P=0.44) [1]. The small difference in median
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PFS (1.1 months) was not considered clinically meaningful in this context.

¢ Response vs. Survival Disconnect: Although the Objective Response Rate was significantly
higher with the combination (20.1% vs. 13.7%), this did not translate into prolonged PFS or OS [1].
This suggests that while the combination can shrink tumors in more patients, it does not effectively
delay disease progression or death.

o Safety and Tolerability: The combination regimen was associated with a higher burden of toxicity,
with 22% more patients experiencing Grade 3 or higher adverse events compared to docetaxel alone

[1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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